3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the 3-position and a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen. The 2,5-dioxopyrrolidinyl group (a cyclic succinimide derivative) introduces electron-withdrawing properties, while the 4-ethoxyphenyl-thiazole contributes aromatic and polar characteristics.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-2-29-17-8-6-14(7-9-17)18-13-30-22(23-18)24-21(28)15-4-3-5-16(12-15)25-19(26)10-11-20(25)27/h3-9,12-13H,2,10-11H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEZGSMCQIIUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide and thiazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Frameworks
The following compounds share the N-(1,3-thiazol-2-yl)benzamide scaffold but differ in substituents, influencing their biological activity and physicochemical properties:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., dioxopyrrolidinyl) versus electron-donating groups (e.g., methylpyrrole) on the benzamide influence cellular activity. MPPB’s 2,5-dimethylpyrrole enhances mAb productivity but reduces cell viability, whereas the target compound’s dioxopyrrolidinyl may balance metabolic stability and efficacy .
- Thiazole Modifications : The 4-ethoxyphenyl group on the thiazole (target compound) provides polarity compared to dichlorophenyl (CAS 477280-68-5) or methylphenyl (). Ethoxy groups improve solubility but may reduce membrane permeability compared to lipophilic substituents .
Role of the 2,5-Dioxopyrrolidinyl Group
The 2,5-dioxopyrrolidinyl moiety is critical in multiple analogs:
- Compound 13 (): Features a dioxopyrrolidinylpropyl chain linked to a triazole-carboxamide. The flexible chain may reduce target binding compared to the rigid attachment in the target compound .
- MPPB Derivatives (): Replacing the dimethylpyrrole with dioxopyrrolidinyl abolished activity, highlighting the necessity of heteroaromatic frameworks for mAb enhancement. This suggests the target compound’s dioxopyrrolidinyl may serve a distinct role, such as modulating enzyme inhibition or protein interactions .
SAR and Functional Implications
- Aromatic vs. Aliphatic Substituents: Alkyl-substituted pyrroles (e.g., MPPB) enhance mAb production but reduce viability, whereas non-alkylated or N-substituted analogs are inactive. The target compound’s ethoxyphenyl-thiazole may mitigate cytotoxicity while maintaining efficacy .
- Stereochemistry : highlights stereospecific analogs (e.g., compound 6 with S-configuration), suggesting chirality impacts activity. The target compound’s planar dioxopyrrolidinyl may avoid stereochemical limitations .
Biological Activity
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has attracted attention for its potential biological activities. This article aims to comprehensively review its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a pyrrolidinone ring and a thiazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes and modulate various signaling pathways, which can lead to therapeutic effects in different biological systems.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of derivatives similar to this compound. For instance, compounds with similar structures have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds are crucial for determining their efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Bacillus subtilis |
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored in various studies. For example, compounds with similar structural motifs demonstrated significant protection in animal models against induced seizures. The effective doses (ED50) for these compounds were reported as follows:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound X | 54.90 | MES Seizure Model |
| Compound Y | 42.83 | ScPTZ Seizure Model |
These findings suggest that the compound may possess anticonvulsant properties, making it a candidate for further development in epilepsy treatment.
Case Studies
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their biological activities. Among these derivatives, one compound showed promising results in inhibiting specific enzymes associated with seizure activity, highlighting the potential of thiazole-based structures in neuropharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
